molecular formula C17H12O9 B8197827 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid

Cat. No.: B8197827
M. Wt: 360.3 g/mol
InChI Key: FIMMKUGFXNAMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of carboxylic acid groups and a benzyloxy linkage, which contribute to its reactivity and functionality in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid typically involves a multi-step process. One common method includes the substitution reaction of phenol, followed by acylation and condensation reactions . The compound can be synthesized using a solvothermal method, which involves heating the reactants in a solvent at high temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale solvothermal synthesis. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5,5′-(1H-1,2,3-Triazole-1,4-diyl)diisophthalic acid
  • 5-(Bis(4-carboxybenzyl)amino)isophthalic acid
  • 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique benzyloxy linkage, which enhances its reactivity and functionality in various applications. Its ability to form stable coordination polymers and metal-organic frameworks makes it particularly valuable in materials science and catalysis .

Properties

IUPAC Name

5-[(3,5-dicarboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O9/c18-14(19)9-1-8(2-10(3-9)15(20)21)7-26-13-5-11(16(22)23)4-12(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMMKUGFXNAMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)COC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Reactant of Route 2
Reactant of Route 2
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Reactant of Route 3
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Reactant of Route 4
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Reactant of Route 5
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Reactant of Route 6
Reactant of Route 6
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.